molecular formula C8H8N2O2 B2646002 methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1354704-40-7

methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B2646002
CAS RN: 1354704-40-7
M. Wt: 164.164
InChI Key: WONDBSBPEJBIOM-UHFFFAOYSA-N
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Description

“Methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular weight of 164.16 . It is a powder in physical form . The IUPAC name for this compound is "methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate" .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “this compound” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI code for this compound is "1S/C8H8N2O2/c1-4-6-5-9-10 (2)7 (6)8 (11)12-3/h1,5H,2-3H3" .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Physical And Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 164.16 . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives have been investigated for their effectiveness as corrosion inhibitors. For instance, a study on pyranpyrazole derivatives revealed their potential as novel corrosion inhibitors for mild steel, a material commonly used in industrial pickling processes. The derivatives exhibited significant corrosion inhibition efficiency, attributed to the formation of a protective adsorbed film on the metal surface, as demonstrated through experimental techniques and quantum chemical studies (Dohare, Ansari, Quraishi, & Obot, 2017).

Molecular Structure and Theoretical Studies

Research on pyrazole derivatives also includes detailed structural and spectral analyses. For example, combined experimental and theoretical studies were conducted on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid to understand its molecular structure, which can provide insights into its reactivity and potential applications in designing new compounds with desired properties (Viveka et al., 2016).

Green Synthesis Approaches

The green synthesis of pyrazole derivatives represents another application area, focusing on environmentally friendly methods. A study described the catalyst-free synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water, highlighting the method's atom economy and simplicity, which could have implications for sustainable chemical synthesis practices (Zonouz, Eskandari, & Khavasi, 2012).

Catalysis and Organic Synthesis

Pyrazole derivatives have been utilized in catalysis and organic synthesis, showing versatility in forming complex molecules. For instance, an expedient phosphine-catalyzed [4 + 2] annulation process was developed for the synthesis of highly functionalized tetrahydropyridines, employing pyrazole derivatives as key intermediates. This method demonstrated complete regioselectivity and excellent yields, underlining the utility of pyrazole derivatives in synthesizing nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003).

Safety and Hazards

The safety information for “methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate” could involve further exploration of its potential applications in medicinal chemistry, drug discovery, and other fields. As pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals, there could be potential for the development of new drugs and treatments .

properties

IUPAC Name

methyl 4-ethynyl-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-6-5-10(2)9-7(6)8(11)12-3/h1,5H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONDBSBPEJBIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354704-40-7
Record name methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate
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